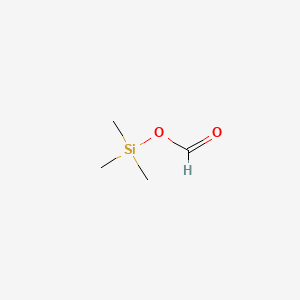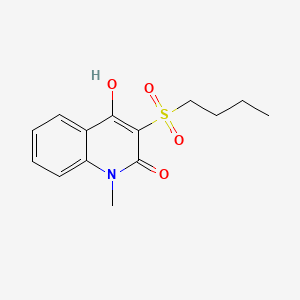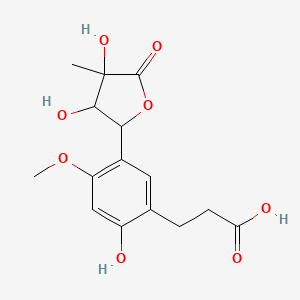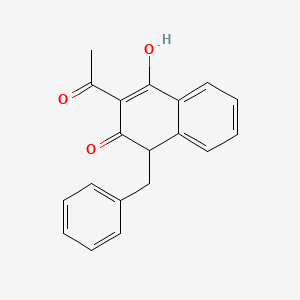
Trimethylsilyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl formate is an organosilicon compound with the molecular formula C₄H₁₀O₂Si. It is a derivative of formic acid where the hydrogen atom is replaced by a trimethylsilyl group. This compound is known for its utility in organic synthesis, particularly in the field of hydrosilylation reactions .
Métodos De Preparación
Trimethylsilyl formate can be synthesized through various methods. One common approach involves the reaction of trimethylchlorosilane with formic acid. This reaction typically requires a catalyst and is carried out under mild conditions to ensure high yields . Another method involves the decarboxylation of silyl formates, which are synthesized from formic acid and trimethylsilyl chloride . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability .
Análisis De Reacciones Químicas
Trimethylsilyl formate is primarily used in hydrosilylation reactions, where it acts as a hydrosilane surrogate. This compound can undergo various types of reactions, including:
Reduction: It is used to reduce carbonyl compounds to their corresponding silyl ethers.
Substitution: This compound can participate in substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Decarboxylation: This reaction generates a metal hydride species that can further react with substrates to form silyl ethers.
Common reagents used in these reactions include ruthenium-based catalysts and iron-based catalysts . The major products formed from these reactions are silyl ethers, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
Trimethylsilyl formate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which trimethylsilyl formate exerts its effects involves the decarboxylation of the silyl formate to generate a metal hydride species. This species then reacts with the substrate to form a metal-alkoxide intermediate, which ultimately leads to the formation of the desired silyl ether product . The process is facilitated by the presence of a catalyst, which enhances the reaction rate and selectivity .
Comparación Con Compuestos Similares
Trimethylsilyl formate is unique compared to other silyl formates due to its reduced steric hindrance, which allows for more efficient reactions . Similar compounds include:
Triethylsilyl formate: This compound has larger ethyl groups, which can hinder certain reactions.
Triphenylsilyl formate: The bulkiness of the phenyl groups makes it less reactive in certain hydrosilylation reactions.
This compound stands out for its balance of reactivity and stability, making it a valuable reagent in organic synthesis .
Propiedades
IUPAC Name |
trimethylsilyl formate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2Si/c1-7(2,3)6-4-5/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPSATXXRVXAAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347568 |
Source


|
| Record name | Trimethylsilyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18243-21-5 |
Source


|
| Record name | Trimethylsilyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-hydroxy-8-methoxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/new.no-structure.jpg)

![[(1R,2R,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptan-2-yl]methanol;hydrochloride](/img/structure/B1174456.png)
![3,10-dimethoxy-6H,7H-chromeno[4,3-b]chromene-6,7-dione](/img/structure/B1174464.png)


![2-(Hexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-yl)ethanamine](/img/structure/B1174469.png)
